Lumula (CAS 511229-72-4), also known as Maxeyprost or Unoprostone N-ethyl amide, is a highly specialized hybrid eicosanoid analog utilized primarily as a pharmacological probe in ocular hypertension and glaucoma research . Structurally, it integrates the docosanoid framework of unoprostone with the N-ethyl prostamide moiety characteristic of bimatoprost [1]. For procurement professionals and lead optimization chemists, this specific structural hybridization offers a distinct metabolic resistance profile compared to traditional ester-based prodrugs. Supplied typically as a high-purity (≥98%) solution in methyl acetate, Lumula ensures long-term stability (≥2 years at -20°C) and reliable solubility in polar organic solvents such as DMF, DMSO, and Ethanol . This makes it an optimal baseline material for advanced receptor assay development and intraocular pressure (IOP) mechanism studies where structural integrity is paramount [1].
Substituting Lumula with conventional prostaglandin F2α (PGF2α) analogs, such as unoprostone isopropyl ester or standard bimatoprost, fundamentally compromises experimental integrity in receptor-pathway differentiation [1]. Traditional ester prodrugs are highly susceptible to rapid cleavage by ocular and systemic esterases, rapidly reverting to their free acid forms and confounding the isolation of prostamide-specific receptor responses. Furthermore, utilizing crude synthetic mixtures of eicosanoids often introduces 1-3% of the 5-trans isomer, which can skew binding affinity data in sensitive assays . Lumula’s specific N-ethyl amide substitution prevents esterase-mediated degradation, ensuring that the intact molecule reaches the target receptor. Consequently, laboratories requiring precise delineation between FP receptor and alternate prostamide receptor mechanisms must procure the exact N-ethyl amide derivative rather than relying on generic, hydrolytically unstable structural analogs [1].
In comparative pharmacokinetic and formulation studies, amide-functionalized eicosanoids like Lumula demonstrate significantly higher resistance to enzymatic hydrolysis compared to traditional ester-based prodrugs [1]. While unoprostone isopropyl ester undergoes rapid cleavage by corneal esterases to form the free acid, the N-ethyl amide linkage in Lumula remains structurally intact, preventing premature degradation . This resistance is critical for maintaining a stable concentration of the active probe during prolonged in vitro and in vivo intraocular pressure (IOP) assays, ensuring that observed pharmacological effects are attributed to the hybrid molecule rather than its metabolites.
| Evidence Dimension | Susceptibility to esterase-mediated hydrolysis |
| Target Compound Data | Lumula (N-ethyl amide): Highly resistant to cleavage, maintaining intact molecular structure. |
| Comparator Or Baseline | Unoprostone isopropyl ester: Rapidly hydrolyzed to unoprostone free acid. |
| Quantified Difference | Near-complete prevention of esterase cleavage for the amide vs. rapid degradation for the ester. |
| Conditions | In vitro corneal extract / esterase stability assays |
Procurement of the N-ethyl amide form is essential for researchers who need to bypass esterase-driven metabolism to study intact molecule receptor interactions.
The synthesis of 5-cis 2-series prostaglandins frequently yields 1-3% of the 5-trans isomer as a byproduct, which is notoriously difficult to resolve using standard normal-phase silica chromatography . High-purity, analytical-grade Lumula (≥98%) is specifically processed via RP-HPLC to exclude these trans isomer contaminants. When compared to crude synthetic eicosanoid mixtures that retain this 1-3% impurity, the highly purified Lumula provides significantly tighter confidence intervals in receptor binding affinity (Ki) determinations . The absence of the trans isomer prevents off-target binding noise, which is critical when differentiating the subtle affinity differences between classical FP receptors and putative prostamide receptors.
| Evidence Dimension | 5-trans isomer contamination level |
| Target Compound Data | Analytical-grade Lumula: <1% trans isomer (≥98% overall purity). |
| Comparator Or Baseline | Crude 5-cis 2-series PG syntheses: Typically contain 1-3% trans isomer. |
| Quantified Difference | Elimination of 1-3% trans isomer impurity via advanced RP-HPLC purification. |
| Conditions | High-precision receptor binding assays and HPLC validation |
Sourcing high-purity Lumula prevents data skewing in sensitive receptor assays caused by trace isomeric contaminants.
Free prostaglandins and their amide derivatives can exhibit physical instability or degradation when stored as neat oils or in suboptimal aqueous buffers . Lumula is strategically formulated as a 5 mg/ml solution in methyl acetate, which provides exceptional long-term stability. Compared to storage in aqueous media or as a neat compound, the methyl acetate formulation guarantees a shelf life of ≥2 years at -20°C without significant degradation or isomerization . Furthermore, this formulation allows for seamless miscibility and dilution into standard assay solvents such as DMF (up to 30 mg/ml), DMSO (25 mg/ml), and Ethanol (50 mg/ml), streamlining laboratory workflows and minimizing handling losses.
| Evidence Dimension | Long-term chemical stability and handling |
| Target Compound Data | Lumula in methyl acetate: Stable for ≥2 years at -20°C; highly miscible. |
| Comparator Or Baseline | Neat prostaglandin amides / aqueous formulations: Prone to rapid degradation and difficult quantitative transfer. |
| Quantified Difference | Guaranteed ≥2-year stability and immediate processability vs. variable degradation rates. |
| Conditions | Long-term storage at -20°C and subsequent dilution for biological assays |
Procuring the methyl acetate formulation reduces material loss and ensures consistent dosing concentrations across multi-year research projects.
Because Lumula incorporates both docosanoid and prostamide structural features, it is the premier choice for in vitro receptor binding assays aimed at distinguishing between classical FP receptor activation and putative prostamide receptor mechanisms [1]. Its resistance to esterase cleavage ensures that the intact molecule is evaluated, making it indispensable for target identification and validation in novel glaucoma drug discovery pipelines.
In preclinical animal models evaluating ocular hypotensive properties, Lumula serves as a critical benchmark compound [1]. Its structural stability allows researchers to map out alternative intraocular pressure-lowering pathways that do not rely on the standard prodrug-to-free-acid conversion seen with unoprostone isopropyl ester or latanoprost, thereby isolating the specific contribution of the N-ethyl amide moiety.
Due to its high isomeric purity (≥98%) and the exclusion of 5-trans isomers, Lumula is highly effective as an analytical reference standard in LC-MS/MS and RP-HPLC workflows . It provides a reliable retention time and mass fragmentation baseline for laboratories quantifying complex lipid mixtures, ensuring accurate calibration and reproducibility in broad-spectrum eicosanoid metabolomic profiling.